Cas no 36767-45-0 (1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one)

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound featuring a fused indazole core with a ketone functionality at the 4-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. Its rigid scaffold and functional groups enable selective modifications, making it valuable for developing biologically active molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for efficient derivatization, supporting the synthesis of complex targets. Researchers favor this intermediate for its balanced lipophilicity and potential to enhance pharmacokinetic properties in drug discovery.
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one structure
36767-45-0 structure
Product name:1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
CAS No:36767-45-0
MF:C11H16N2O
MW:192.25754
CID:1069302
PubChem ID:14126679

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one Chemical and Physical Properties

Names and Identifiers

    • 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
    • 1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one
    • 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
    • 1,3-dimethyl-1,5,6,7-tetrahydro-indazol-4-one
    • 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazole-4-one
    • 1,5,6,7-tetrahydro-1,3-dimethylindazol-4-one
    • 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1,3-dimethyl-
    • AGN-PC-000JQT
    • RP09413
    • SureCN6164696
    • 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
    • 1,3-Diethyl-6,7-dihydro-1H-indazol-4(5H)-one
    • MDL: MFCD09837187
    • Inchi: InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3
    • InChI Key: KVIYWNOWYQFRMF-UHFFFAOYSA-N
    • SMILES: CC1=NN(C)C2=C1C(=O)CCC2

Computed Properties

  • Exact Mass: 164.09506
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9Ų
  • XLogP3: 0.8

Experimental Properties

  • PSA: 34.89

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1664046-0.5g
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
36767-45-0 95.0%
0.5g
$266.0 2025-03-21
Enamine
EN300-1664046-0.05g
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
36767-45-0 95.0%
0.05g
$79.0 2025-03-21
Enamine
EN300-1664046-2.5g
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
36767-45-0 95.0%
2.5g
$667.0 2025-03-21
Chemenu
CM240823-1g
1,3-Diethyl-6,7-dihydro-1H-indazol-4(5H)-one
36767-45-0 95%
1g
$678 2021-08-04
Enamine
EN300-1664046-0.25g
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
36767-45-0 95.0%
0.25g
$168.0 2025-03-21
Aaron
AR00D3J5-5g
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
36767-45-0 95%
5g
$1380.00 2023-12-13
Aaron
AR00D3J5-500mg
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
36767-45-0 95%
500mg
$391.00 2025-01-24
1PlusChem
1P00D3AT-500mg
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
36767-45-0 95%
500mg
$331.00 2025-02-26
Aaron
AR00D3J5-50mg
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
36767-45-0 95%
50mg
$134.00 2025-03-21
A2B Chem LLC
AG10005-50mg
1,3-Diethyl-6,7-dihydro-1H-indazol-4(5H)-one
36767-45-0 95%
50mg
$119.00 2024-04-20

Additional information on 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

1,3-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazol-4-One: A Comprehensive Overview

The compound with CAS No 36767-45-0, commonly referred to as 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indazolone family, which is known for its unique structural features and diverse biological activities. The indazolone core of this molecule is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, further modified by the presence of methyl groups at positions 1 and 3 and a ketone group at position 4. These structural elements contribute to its intriguing chemical properties and potential applications in drug discovery.

Recent studies have highlighted the antioxidant properties of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one, making it a promising candidate for applications in oxidative stress-related diseases. Researchers have demonstrated that this compound can effectively scavenge free radicals and inhibit lipid peroxidation in vitro. Such findings underscore its potential as a therapeutic agent in conditions such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the molecule's ability to modulate cellular signaling pathways has been explored in the context of cancer biology. Preclinical data suggest that it may inhibit the proliferation of cancer cells by targeting key enzymes involved in cell cycle regulation.

The synthesis of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multi-step organic reactions. One common approach is the condensation of an indazole derivative with an appropriate ketone precursor under acidic or basic conditions. The reaction sequence often includes cyclization steps that form the tetrahydroindazolone ring system. Optimization of reaction conditions has been a focus of recent research efforts to improve yield and purity. For instance, microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining its stereochemical integrity.

In terms of pharmacokinetics, 1H-indazolone derivatives like this compound exhibit favorable absorption profiles in experimental models. Studies have shown that oral administration leads to moderate bioavailability due to efficient uptake in the gastrointestinal tract. Additionally, preliminary toxicity studies indicate that this compound has a relatively low acute toxicity profile when administered at therapeutic doses. These characteristics make it an attractive lead compound for further preclinical development.

One area where CAS No 36767-45-0 has shown particular promise is in the realm of enzyme inhibition. Researchers have identified its ability to inhibit histone deacetylases (HDACs), which are enzymes implicated in various pathological conditions including cancer and inflammation. By modulating histone acetylation levels, this compound may restore normal gene expression patterns and exert anti-inflammatory effects. Moreover, its selectivity for certain HDAC isoforms suggests that it could serve as a basis for developing isoform-specific inhibitors with reduced off-target effects.

Another intriguing aspect of 1H-indazolone chemistry is its role as a scaffold for drug design. The versatility of the indazolone core allows for extensive functionalization at various positions on the ring system. For example, substitution at positions 2 or 8 can significantly alter the molecule's pharmacokinetic properties or enhance its binding affinity to specific targets. This modular approach has facilitated the generation of numerous analogs with diverse biological activities.

Looking ahead, ongoing research aims to elucidate the mechanisms underlying the biological activities of CAS No 36767-45-0 more comprehensively. Advanced techniques such as X-ray crystallography and molecular dynamics simulations are being employed to study its interactions with target proteins at atomic resolution. Such insights will be crucial for guiding future optimization efforts and improving its therapeutic potential.

In summary, 1H-indazolones, particularly CAS No 36767-45-0 (1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one), represent a class of compounds with remarkable chemical diversity and promising therapeutic applications. As research continues to uncover their mechanisms of action and optimize their pharmacological profiles, these molecules are poised to make significant contributions to drug discovery and development.

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